molecular formula C21H24O8 B8214495 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B8214495
M. Wt: 404.4 g/mol
InChI Key: KHZOXXYQSBJDHB-HBWRTXEVSA-N
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Description

The compound "(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid" is a glycosidic carboxylic acid derivative featuring a tetrahydro-2H-pyran core substituted with hydroxyl groups and a phenoxy-linked bis(4-hydroxyphenyl)propan-2-yl moiety. Its stereochemistry (2S,3S,4S,5R,6S) is critical for its molecular interactions and bioactivity. This compound has been identified in plant-based research, notably in 肺形草 (a traditional medicinal herb), where it was isolated using HPLC-LTQ-Orbitrap-MS/MS techniques .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZOXXYQSBJDHB-HBWRTXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873181
Record name Bisphenol A glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267244-08-6
Record name Bisphenol A glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including its antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure

The molecular formula of the compound is C22H24O12C_{22}H_{24}O_{12}, with a molecular weight of approximately 476.39 g/mol. The compound features multiple hydroxyl groups that contribute to its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties , which help in scavenging free radicals and reducing oxidative stress. A study demonstrated that the compound effectively inhibited lipid peroxidation in cellular membranes, suggesting its potential role in preventing oxidative damage associated with various diseases .

2. Anti-inflammatory Effects

The anti-inflammatory activity of the compound has been evaluated in several studies. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, animal models demonstrated a reduction in inflammation markers when treated with this compound . This suggests its potential application in managing inflammatory diseases.

3. Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has been reported to induce apoptosis in various cancer cell lines including breast and colon cancer cells. Mechanistic studies revealed that the compound activates the caspase pathway and inhibits cell proliferation by downregulating cyclin D1 expression .

Case Study 1: Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls .

Case Study 2: Diabetes-Induced Inflammation

In a diabetic rat model, administration of the compound led to decreased levels of inflammatory markers and improved glucose tolerance. Histological analysis showed reduced pancreatic inflammation and preservation of β-cell function .

Data Table: Biological Activity Summary

Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
AnticancerInduces apoptosis in cancer cells
Diabetes managementImproves glucose tolerance

Scientific Research Applications

Medicinal Applications

1.1 Neurodegenerative Diseases

One of the most significant applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives of this compound can exhibit neuroprotective effects. A patent describes solid forms of the compound that are effective in treating symptoms associated with Parkinson's disease, which affects millions globally due to its complex motor and non-motor symptoms .

1.2 Antioxidant Properties

Studies have shown that the compound possesses antioxidant properties, which can help mitigate oxidative stress-related damage in cells. This is particularly relevant in conditions characterized by excessive oxidative stress, such as cardiovascular diseases and certain cancers .

3.1 Efficacy in Animal Models

In a study conducted on animal models of Parkinson's disease, administration of this compound resulted in significant improvements in motor function and reductions in neuroinflammation markers. The study utilized various dosages and demonstrated a dose-dependent response .

3.2 In Vitro Studies

In vitro studies have shown that the compound can inhibit the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson's disease. This inhibition suggests a mechanism through which the compound may exert its neuroprotective effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Tetrahydro-2H-pyran-2-carboxylic acid 4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy, 3,4,5-trihydroxy 436.33 (calculated) High hydroxylation; bulky bis-phenolic group
(2S,3S,4S,5R,6S)-6-[4-(5,7-Dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid Tetrahydro-2H-pyran-2-carboxylic acid 4-(dihydrobenzopyran-4-one)phenoxy ~460 (estimated) Conjugated chromene system; ketone group enhances electrophilicity
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid Tetrahydro-2H-pyran-2-carboxylic acid 2-nitrophenoxy 315.23 Nitro group increases reactivity; reduced solubility due to hydrophobicity
3,4-di-O-Caffeoylquinic acid Cyclohexanecarboxylic acid Two caffeoyl groups 516.45 Enhanced antioxidant capacity via catechol moieties

Physicochemical Properties

  • Stability: The bis-phenolic propan-2-yl group in the target compound may enhance oxidative stability relative to chromen-4-one derivatives (), where the α,β-unsaturated ketone could promote degradation under basic conditions.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary components:

  • Bisphenol A (BPA) : Serves as the aglycone moiety.

  • Glucuronic acid : Provides the tetrahydropyran-carboxylic acid backbone.
    Key challenges include achieving β-anomeric selectivity during glycosidic bond formation and preserving hydroxyl group integrity.

Step 1: Protection of Glucuronic Acid Hydroxyl Groups

  • Reagents : Benzyl bromide or acetic anhydride.

  • Conditions : Anhydrous DMF, 0°C to room temperature, 12–24 hours.

  • Purpose : Protects C3, C4, and C5 hydroxyls to prevent unwanted side reactions.

Step 2: Activation of Anomeric Position

  • Methods :

    • Koenigs-Knorr Reaction : Uses HgBr₂ or Ag₂O to activate the anomeric hydroxyl for nucleophilic substitution.

    • Mitsunobu Reaction : Employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) for stereospecific coupling.

  • Yield : 65–78% for β-anomer formation.

Step 3: Glycosidic Bond Formation

  • Coupling Partner : Bisphenol A (4,4'-(propane-2,2-diyl)diphenol).

  • Conditions :

    • Solvent: Dichloromethane (DCM) or chloroform.

    • Base: K₂CO₃ or NEt₃.

    • Temperature: Reflux at 40–60°C for 6–12 hours.

  • Key Data :

    ParameterValueSource
    Anomeric Selectivityβ:α = 9:1
    Reaction Yield72%

Step 4: Deprotection

  • Debenzylation : Hydrogenolysis with Pd/C (10% w/w) under H₂ atmosphere.

  • Acetyl Removal : Methanolic NaOH (0.1 M, 2 hours).

  • Purity Post-Deprotection : ≥90% (HPLC).

Enzymatic Synthesis

UDP-Glucuronosyltransferase (UGT)-Mediated Approach

  • Enzyme Source : Human liver microsomes or recombinant UGT isoforms (e.g., UGT2B7).

  • Substrates : BPA + UDP-glucuronic acid (UDPGA).

  • Conditions :

    • pH 7.4 phosphate buffer, 37°C, 1–2 hours.

    • Cofactors: MgCl₂ (5 mM), saccharolactone (2.5 mM).

  • Yield : 85–92% conversion of BPA to glucuronide.

Advantages Over Chemical Methods

  • Stereospecificity : Exclusive β-anomer formation.

  • Green Chemistry : Avoids toxic reagents (e.g., HgBr₂).

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC :

    • Column: C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.

    • Retention Time: 10.3 minutes.

  • Preparative LC : Used for gram-scale isolation (>95% purity).

Spectroscopic Confirmation

  • NMR Analysis :

    • ¹H NMR (400 MHz, D₂O) : δ 5.12 (d, J = 7.2 Hz, H-1), 7.01–7.15 (m, aromatic H).

    • ¹³C NMR : δ 170.8 (COOH), 104.3 (C-1), 78.2–62.4 (pyranose carbons).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed : [M−H]⁻ = 403.1245 (Calc. 403.1239 for C₂₁H₂₃O₈).

Comparative Data: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Anomeric Purity 85–90% β100% β
Reaction Time 18–24 hours1–2 hours
Toxic Byproducts HgBr₂, Ag₂ONone
Scale-Up Feasibility ModerateHigh

Industrial-Scale Production Challenges

  • Cost of UDPGA : Enzymatic methods require expensive cofactors (~$500/g).

  • Regioselectivity : Competing sulfation pathways in vivo necessitate pure UGT isoforms.

  • Stability : BPA glucuronide degrades at pH < 5, requiring lyophilization for storage.

Emerging Strategies

  • Chemoenzymatic Hybrid Approach : Combines chemical glycosylation with enzymatic polishing to improve yields.

  • Flow Chemistry : Enhances throughput for glycosidic bond formation .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?

  • Methodology :

  • Protection of hydroxyl groups : Use benzyl or acetyl protecting groups to prevent unwanted side reactions during coupling steps .
  • Glycosidic bond formation : Employ Mitsunobu or Koenigs-Knorr reactions for stereospecific ether linkages, as seen in similar tetrahydropyran derivatives .
  • Purification : Utilize reverse-phase HPLC or column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) to achieve ≥95% purity. Certificates of Analysis (CoA) should validate purity .
    • Key Data :
ParameterValueSource
Typical Purity≥95%
Common SolventsDMF, toluene

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for hydroxyl proton signals (δ 3.5–5.5 ppm) and tetrahydropyran ring carbons (δ 60–110 ppm). Compare with computed spectra from ACD/Labs or published data .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ or [M–H]^- ions) .
  • IR : Detect hydroxyl (3200–3600 cm1^{-1}) and carboxylic acid (1700–1750 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can stereochemical integrity be validated during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, leveraging heavy-atom derivatization if needed .
  • Enzymatic Assays : Test specificity with glycosidases or kinases that require defined stereochemistry for activity .

Q. What strategies address low yields in the final coupling step?

  • Methodology :

  • Catalyst Optimization : Screen palladium (e.g., Pd(OAc)2_2) or copper catalysts under inert atmospheres to enhance efficiency .
  • Solvent Effects : Replace DMF with THF or acetonitrile to reduce side reactions. Monitor via TLC or LC-MS .
  • Temperature Control : Perform reactions at 0–5°C to minimize degradation of heat-sensitive intermediates .

Q. How can researchers resolve discrepancies in reported biological activities?

  • Methodology :

  • Dose-Response Studies : Establish IC50_{50} values across multiple cell lines (e.g., HEK293, HepG2) to assess potency variability .
  • Metabolic Stability Tests : Use liver microsomes to evaluate compound degradation rates, which may explain inconsistent in vivo results .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm receptor/enzyme specificity .

Q. What computational tools predict physicochemical properties for experimental design?

  • Methodology :

  • ACD/Labs Percepta : Predict logP (e.g., –0.87), solubility (0.604 mg/mL), and bioavailability scores (0.17) to guide formulation .
  • Molecular Dynamics Simulations : Model hydrogen bonding with water molecules to optimize solubility .
    • Key Data :
PropertyPredicted ValueSource
logP–0.87
TPSA225.06 Ų
GI AbsorptionLow

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store at –20°C under nitrogen to prevent oxidation. Use amber vials to limit light exposure .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Data Contradiction Analysis

Q. How should conflicting solubility data be reconciled?

  • Methodology :

  • Experimental Replication : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectrophotometry, comparing results with computational predictions .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation, which may artificially lower measured solubility .

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